molecular formula C10H13ClO2 B7795812 (5-Chloro-2-isopropoxyphenyl)methanol

(5-Chloro-2-isopropoxyphenyl)methanol

Cat. No.: B7795812
M. Wt: 200.66 g/mol
InChI Key: ROOUPIPQMZHJLW-UHFFFAOYSA-N
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Description

(5-Chloro-2-isopropoxyphenyl)methanol is a benzyl alcohol derivative of significant interest in organic and medicinal chemistry research. This compound features a chlorine substituent and an isopropoxy group on the aromatic ring, a structural motif commonly found in the development of various active molecules . As a result, it serves as a versatile chemical intermediate and building block, particularly in the synthesis of more complex structures for pharmaceutical and agrochemical research . The presence of both the methanol and isopropoxy functional groups makes it a valuable precursor for further chemical transformations, including etherification and esterification reactions. Researchers utilize this compound in exploratory studies to develop new therapeutic agents and other specialty chemicals. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOUPIPQMZHJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most widely reported method involves reacting 5-chloro-2-isopropoxyphenol with formaldehyde under basic conditions1. The phenol is deprotonated to form a phenoxide ion, which undergoes nucleophilic attack on formaldehyde. Protonation yields the target alcohol:

5-Chloro-2-isopropoxyphenol+HCHOBase(5-Chloro-2-isopropoxyphenyl)methanol\text{5-Chloro-2-isopropoxyphenol} + \text{HCHO} \xrightarrow{\text{Base}} \text{this compound}

Optimized Conditions

  • Base : NaOH or KOH (1.2–1.5 eq.)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 60–80°C

  • Yield : 68–75%1

Table 1: Key Parameters for Nucleophilic Addition

ParameterOptimal Range
Formaldehyde (eq.)1.2–1.5
Reaction Time (h)4–6
WorkupAcidification (HCl)

Reduction of 5-Chloro-2-isopropoxybenzaldehyde

Catalytic Hydrogenation

Reduction of the aldehyde precursor using NaBH₄ or LiAlH₄ provides a high-purity product2. For example:

5-Chloro-2-isopropoxybenzaldehydeNaBH4/MeOHThis compound\text{5-Chloro-2-isopropoxybenzaldehyde} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{this compound}

  • Yield : 82–88%

  • Purity : >98% (GC-MS)2

Industrial-Scale Considerations

  • Catalyst : Pt/C or Raney Ni (for hydrogenation)

  • Pressure : 2–3 bar H₂

  • Solvent : Methanol or ethanol

Hydrolysis of Benzyl Chloride Derivatives

SN2 Displacement

Hydrolysis of 5-chloro-2-isopropoxybenzyl chloride under alkaline conditions:

5-Chloro-2-isopropoxybenzyl chlorideKOH/H2OThis compound\text{5-Chloro-2-isopropoxybenzyl chloride} \xrightarrow{\text{KOH/H}_2\text{O}} \text{this compound}

  • Reaction Time : 2–3 h

  • Yield : 70–76%3

Side Reactions

Competing elimination to form styrene derivatives is minimized by:

  • Low temperature (0–5°C)

  • Excess aqueous base (pH >12)

Friedel-Crafts Alkylation Followed by Oxidation

Friedel-Crafts Acylation

Introducing the isopropoxy group via Friedel-Crafts alkylation of 5-chlorophenol with isopropyl bromide3:

5-Chlorophenol+(CH3)2CHBrAlCl35-Chloro-2-isopropoxyphenol\text{5-Chlorophenol} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{AlCl}_3} \text{5-Chloro-2-isopropoxyphenol}

Subsequent Oxidation

Controlled oxidation of the methyl group adjacent to the ring:

5-Chloro-2-isopropoxytolueneKMnO4/H2SO4This compound\text{5-Chloro-2-isopropoxytoluene} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{this compound}

  • Yield : 60–65%

  • Challenges : Over-oxidation to carboxylic acids requires precise stoichiometry4.

Comparative Analysis of Methods

Table 2: Advantages and Limitations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Addition68–7595–98HighModerate
Aldehyde Reduction82–88>98ModerateHigh
Benzyl Chloride Hydrolysis70–7690–95HighLow
Friedel-Crafts Route60–6585–90LowModerate

Industrial Production Insights

Continuous Flow Reactors

Modern facilities adopt flow chemistry to enhance efficiency:

  • Residence Time : 15–20 minutes

  • Throughput : 50–100 kg/day3

Purification Techniques

  • Crystallization : Ethanol/water mixtures (≥99% purity)

  • Chromatography : Silica gel (for small-scale batches)

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 5-Chloro-2-isopropoxybenzaldehyde or 5-Chloro-2-isopropoxybenzoic acid.

    Reduction: 5-Chloro-2-isopropoxyphenylethanol or 5-Chloro-2-isopropoxyphenylethane.

    Substitution: 5-Amino-2-isopropoxyphenylmethanol or 5-Mercapto-2-isopropoxyphenylmethanol.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (5-Chloro-2-isopropoxyphenyl)methanol. For instance, chlorinated phenolic compounds exhibit significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), which poses a global health threat. Research indicates that derivatives of thymol, similar in structure to this compound, can inhibit MRSA biofilm formation and enhance the efficacy of existing antibiotics like oxacillin .

Case Study: Synergistic Effects with Antibiotics

A study demonstrated that chlorothymol, a derivative of thymol, showed synergistic antimicrobial activity with oxacillin against resistant strains of S. aureus. This suggests that this compound could be explored for developing new therapeutic agents aimed at combating antibiotic resistance .

Agrochemical Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals. The presence of the chloro and isopropoxy groups can enhance the bioactivity and selectivity of pesticides. For example, similar compounds have been investigated for their effectiveness against agricultural pests while minimizing toxicity to non-target organisms .

Case Study: Metabolic Studies

In metabolic studies involving related compounds, metabolites were identified that could inform the design of safer and more effective pesticides. Understanding how this compound is metabolized can lead to better formulations that reduce environmental impact while maintaining efficacy .

Material Science Applications

Polymer Chemistry

This compound can serve as a precursor for synthesizing advanced materials. Its phenolic structure allows it to be incorporated into polymer matrices, potentially enhancing thermal stability and mechanical properties. Research into similar phenolic compounds has shown promise in producing high-performance thermosetting resins used in various industrial applications .

Case Study: Synthesis of Functional Polymers

A study focused on synthesizing functionalized polymers using phenolic compounds demonstrated improved properties such as increased thermal resistance and mechanical strength. Such modifications can lead to applications in electronics, automotive parts, and construction materials .

Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial agent against MRSASynergistic effects with oxacillin; potential for new antibiotics
AgrochemicalsPesticide developmentEnhanced selectivity and reduced toxicity; metabolic pathways studied
Material SciencePrecursor for advanced polymersImproved thermal stability and mechanical properties observed

Mechanism of Action

The mechanism of action of (5-Chloro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(5-Fluoro-2-isopropoxyphenyl)methanol

The fluoro-substituted analog, (5-fluoro-2-isopropoxyphenyl)methanol (CAS: 610797-47-2), serves as the most directly comparable compound. Key differences and similarities are outlined below:

Table 1: Comparative Data
Property (5-Chloro-2-isopropoxyphenyl)methanol (5-Fluoro-2-isopropoxyphenyl)methanol
Molecular Formula C₁₀H₁₃ClO₂ C₁₀H₁₃FO₂
Molecular Weight 200.66 g/mol (calculated) 184.21 g/mol
Halogen Substituent Chlorine (Cl) Fluorine (F)
LogP Not reported 2.105
Polar Surface Area ~29.46 Ų (estimated) 29.46 Ų
Key Findings:

Halogen Effects: Chlorine’s higher atomic weight and lipophilicity increase the molecular weight and likely the LogP of this compound compared to its fluoro analog. This could enhance membrane permeability in biological systems . Fluorine’s electronegativity may improve solubility in polar solvents compared to chlorine .

Functional Group Similarities :

  • Both compounds share identical alcohol and isopropoxy functional groups, leading to similar polar surface areas (PSA). This suggests comparable hydrogen-bonding capabilities and solubility profiles .

Other Structural Analogs

  • Methyl-Substituted Analogs : A methyl group (-CH₃) at the 5-position would lower molecular weight and LogP compared to chlorine.

Research Limitations and Notes

Experimental validation is required for precise comparisons.

Biological Activity

(5-Chloro-2-isopropoxyphenyl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom and an isopropoxy group, which contribute to its unique chemical reactivity. The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For instance, its role in inhibiting topoisomerase II has been studied as a potential mechanism for anticancer activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those associated with breast and leukemia cancers. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study published in 2020 highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.
  • Anticancer Potential : In a 2021 investigation, this compound was shown to reduce cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM. The study indicated that the compound triggered apoptotic pathways through caspase activation .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
(5-Chloro-2-methoxyphenyl)methanolMethoxy group instead of isopropoxyModerate antimicrobial activity
(5-Bromo-2-isopropoxyphenyl)methanolBromine atom instead of chlorineReduced anticancer efficacy
(5-Chloro-2-ethoxyphenyl)methanolEthoxy group instead of isopropoxySimilar antimicrobial properties

Q & A

Q. What are the optimal synthetic routes for (5-Chloro-2-isopropoxyphenyl)methanol, and how do reaction conditions influence yield?

A two-step synthesis is commonly employed:

  • Step 1 : Chlorination of 2-isopropoxyphenyl precursors using Cl2 or SO2Cl2 under controlled temperatures (0–25°C) to minimize side reactions.
  • Step 2 : Reduction of the intermediate aldehyde or ketone using NaBH4 or LiAlH4 in anhydrous THF or ethanol.
    Yield optimization requires precise stoichiometry (1:1.2 molar ratio for reduction) and inert atmosphere to prevent oxidation. Reflux conditions (e.g., 80°C for 12–16 hours) enhance completion . Purification via silica gel chromatography (ethyl acetate/hexane, 1:5) achieves >90% purity .

Q. What purification strategies are recommended to isolate this compound with high enantiomeric purity?

  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (90:10) for enantiomer separation.
  • Crystallization : Recrystallization from methylene chloride/hexane mixtures improves purity (>99%) by exploiting differential solubility of stereoisomers .
  • Analytical validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and chiral GC-MS .

Q. How should researchers handle safety and toxicity concerns during synthesis?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for volatile reagents like Cl2.
  • Waste disposal : Collect halogenated byproducts separately for incineration to avoid environmental release.
  • Toxicology : Methanol derivatives (e.g., intermediates) may exhibit neurotoxic effects; adhere to EPA guidelines for exposure limits (≤200 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. SHELXL (v.2018/3) refines structures with anisotropic displacement parameters for non-H atoms .
  • Challenges : Twinning or disorder in the isopropoxy group requires iterative refinement using SQUEEZE (PLATON) to model solvent-accessible voids .

Q. What methodologies address contradictory spectroscopic data (e.g., NMR vs. computational predictions)?

  • NMR validation : Compare experimental <sup>13</sup>C NMR (e.g., δ 62.5 ppm for CH2OH) with DFT-calculated shifts (B3LYP/6-311+G(d,p)) to confirm assignments.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational exchange broadening in the isopropoxy group .
  • Cross-validation : Use LC-MS (ESI+) to confirm molecular ion ([M+H]<sup>+</sup> at m/z 215.06) and rule out impurities .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Accelerated degradation : Expose samples to 40°C/75% RH for 6 months. Monitor decomposition via HPLC for oxidation products (e.g., ketone derivatives).
  • Light sensitivity : Store in amber vials with desiccants (silica gel) to prevent photolytic cleavage of the C-O bond .

Q. What strategies improve catalytic efficiency in asymmetric synthesis of this compound?

  • Chiral catalysts : Employ Jacobsen’s Mn(salen) complexes for epoxidation of precursor alkenes (≥80% ee).
  • Solvent optimization : Use dichloroethane for enhanced catalyst turnover. Kinetic resolution (KR) with lipases (e.g., CAL-B) further enriches enantiopurity .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Hammett analysis : The electron-withdrawing Cl group (σpara = 0.23) reduces electron density at the phenyl ring, slowing Suzuki-Miyaura couplings.
  • Optimization : Use Pd(OAc)2/SPhos (2 mol%) with K3PO4 in toluene/water (3:1) at 110°C for 24 hours to achieve >70% yield .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental LogP values?

  • Computational methods : Use MarvinSketch (v22.20) with Atom-Based parameters. Experimental LogP (shake-flask method, octanol/water) often exceeds predictions due to hydrogen bonding with the methanol group.
  • Mitigation : Apply correction factors for polar surface area (PSA > 40 Ų) to align calculations with empirical data .

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